N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Description
N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an indole moiety, and a piperazine ring, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c19-12-17-22-13-26(23-17)7-6-21-18(27)25-10-8-24(9-11-25)16-3-1-2-15-14(16)4-5-20-15/h1-5,13,20H,6-11H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRXFACRNJCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NCCN4C=NC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles The indole moiety is then introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow reactors for Fischer indole synthesis, and automated synthesis platforms for the final coupling steps. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can bind to metal ions, inhibiting metalloenzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. These interactions lead to various biological effects, including cytotoxicity in cancer cells and antimicrobial activity against pathogens.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
- N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxamide
Uniqueness
N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to its combination of a triazole ring, an indole moiety, and a piperazine ring. This structural arrangement provides a versatile platform for chemical modifications and enhances its ability to interact with a wide range of biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
